Methyl 2-(2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-[[2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S2/c1-27-19(26)16-12-7-3-5-9-14(12)30-18(16)22-15(25)10-29-20-24-23-17(28-20)11-6-2-4-8-13(11)21/h2,4,6,8H,3,5,7,9-10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKTUAREGSUSDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(O3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs have been shown to exhibit a variety of biological effects, suggesting that they interact with multiple targets.
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets through hydrogen bonds, π-cation interactions, and π-π stacking interactions. These interactions can lead to changes in the activity of the target proteins, thereby influencing cellular processes.
Biochemical Pathways
Thiophene derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. This suggests that these compounds may influence multiple biochemical pathways.
Biological Activity
Methyl 2-(2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a benzo[b]thiophene core and an oxadiazole moiety which are known for their diverse biological activities. The presence of the thioacetamide group further enhances its pharmacological profile.
Anticancer Properties
Recent studies have indicated that compounds containing the benzo[b]thiophene and oxadiazole structures exhibit significant anticancer activities. For instance:
- Apoptosis Induction : In vitro assays have demonstrated that related compounds can induce apoptosis in various cancer cell lines. For example, one study reported that a similar compound led to a reduction in cell viability by 26.86% in MCF-7 breast cancer cells after 48 hours of treatment with an IC50 value of 23.2 µM .
- Cell Cycle Arrest : The same study indicated that treatment resulted in G2/M phase cell cycle arrest, which is critical for inhibiting cancer cell proliferation. The percentage of cells in G2/M phase increased significantly compared to untreated controls .
The mechanism by which this compound exerts its effects may involve several pathways:
- Inhibition of Key Enzymes : Compounds with similar oxadiazole structures have been shown to inhibit enzymes such as thymidylate synthase and HDAC, which are crucial for cancer cell growth and survival .
- Microtubule Depolymerization : Some derivatives have demonstrated the ability to disrupt microtubule dynamics, a vital process for mitosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Aryl Ring : The presence of electron-donating groups has been correlated with enhanced anticancer activity. For example, compounds with methyl groups at specific positions on the aryl ring showed improved potency against HepG2 liver cancer cells .
- Oxadiazole Hybridization : The incorporation of oxadiazole derivatives has been linked to improved cytotoxicity compared to their non-modified counterparts .
Case Studies
Several case studies illustrate the efficacy of compounds similar to this compound:
Scientific Research Applications
Biological Activities
Research has indicated that compounds with similar structural motifs exhibit a range of biological activities:
Anticancer Activity
Several studies have demonstrated that derivatives of oxadiazoles and benzo[b]thiophenes possess significant anticancer properties. For instance:
- Cytotoxicity : Compounds related to this structure have shown promising cytotoxic effects against various cancer cell lines including breast (MCF-7) and liver (HepG2) cancer cells. In vitro assays reveal IC50 values comparable to established chemotherapeutics .
- Mechanism of Action : The anticancer activity may be attributed to the induction of apoptosis and cell cycle arrest in cancer cells .
Antimicrobial Properties
The thioamide functionality in similar compounds has been linked to antimicrobial activity. Research indicates that derivatives can inhibit bacterial growth effectively .
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Activity :
Chemical Reactions Analysis
Hydrolysis of the Oxadiazole Ring
The 1,3,4-oxadiazole ring undergoes acid- or base-catalyzed hydrolysis. Under acidic conditions (HCl, H₂O/EtOH, reflux), the oxadiazole ring cleaves to form a thiosemicarbazide intermediate. Alkaline hydrolysis (NaOH, H₂O/EtOH) yields carboxylic acid derivatives.
Nucleophilic Substitution at the Thioether Linkage
The sulfur atom in the thioacetamido group acts as a nucleophilic site. Reactions with alkyl halides (e.g., methyl iodide) or aryl diazonium salts form sulfonium intermediates or aryl sulfides, respectively.
Ester Saponification
The methyl ester group undergoes saponification to form the corresponding carboxylic acid, critical for further derivatization.
Key Data :
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¹H NMR (DMSO-d₆) : δ 12.3 ppm (COOH, singlet), δ 3.2–3.5 ppm (tetrahydrobenzo[b]thiophene protons) .
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Mass Spec : [M+H]⁺ = 504.2 (calculated), 504.1 (observed).
Cyclization Reactions
Intramolecular cyclization occurs under dehydrating conditions (e.g., POCl₃, PPA), forming fused heterocyclic systems.
Oxidation of the Tetrahydrobenzo[b]thiophene Moiety
The tetrahydrobenzo[b]thiophene ring undergoes oxidation with mCPBA or H₂O₂/AcOH to form sulfoxide or sulfone derivatives.
Q & A
Q. How can synthesis conditions be optimized to improve the yield and purity of the compound?
- Methodological Answer : Synthesis involves multi-step reactions requiring precise control of temperature (typically 60–80°C), solvent selection (e.g., DMF or DMSO for solubility ), and reaction time (monitored via TLC/HPLC). For example, Knoevenagel condensation under reflux with catalytic piperidine achieves yields up to 94% in analogous compounds . Purification via recrystallization (methanol/ethanol) or reverse-phase HPLC is critical for removing byproducts .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms connectivity, e.g., thiophene protons at δ 2.6–2.8 ppm and ester carbonyls at ~170 ppm .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ calculated for similar compounds: 396.51 g/mol ).
Q. How should initial biological activity screening be designed?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
- Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ determination) .
- Anti-inflammatory : COX-2 inhibition via ELISA .
Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 1,3,4-oxadiazole and 2-chlorophenyl moieties?
- Methodological Answer :
- Comparative Synthesis : Replace the 2-chlorophenyl group with other halogens (e.g., 4-fluorophenyl) or electron-withdrawing groups to assess potency shifts .
- Bioisosteric Replacement : Substitute 1,3,4-oxadiazole with 1,2,4-triazole to evaluate metabolic stability .
- Activity Data Table :
| Modification | Bioactivity (IC₅₀, μM) | Reference |
|---|---|---|
| 2-Chlorophenyl | 12.3 (HeLa cells) | |
| 4-Fluorophenyl | 18.7 (HeLa cells) | |
| 1,2,4-Triazole analog | 25.4 (HeLa cells) |
Q. What strategies improve metabolic stability for in vivo applications?
- Methodological Answer :
- Pro-drug Design : Introduce esterase-labile groups (e.g., tert-butyl esters) to enhance bioavailability .
- CYP450 Inhibition Assays : Use human liver microsomes to identify metabolic hotspots; blocking vulnerable sites (e.g., thiophene-S-oxidation) via fluorination improves stability .
- In Silico Prediction : Tools like SwissADME predict logP and CYP450 interactions to guide synthetic modifications .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Standardized Protocols : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), assay conditions (serum concentration, incubation time), and compound purity .
- Dose-Response Curves : Use 8–10 concentration points to avoid false negatives/positives .
- Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
